molecular formula C19H20N5O3+ B13834519 [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium CAS No. 30075-29-7

[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium

Cat. No.: B13834519
CAS No.: 30075-29-7
M. Wt: 366.4 g/mol
InChI Key: ACJZSAIXKMKOEZ-UHFFFAOYSA-O
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Description

[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes a naphthalene ring system, which contributes to its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-amino-2-nitroaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-2-naphthyltrimethylammonium in an alkaline medium. This step forms the azo linkage, resulting in the formation of the desired azo dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pH, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions typically target the azo group, resulting in the cleavage of the -N=N- bond and formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.

Major Products

    Oxidation: Various quinones and other oxidized derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Substituted derivatives depending on the specific electrophile used.

Scientific Research Applications

[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of [8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to changes in gene expression and cellular metabolism.

Comparison with Similar Compounds

[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium: is unique compared to other azo dyes due to its specific structural features and properties. Similar compounds include:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in lipid staining.

These compounds share the azo group but differ in their specific applications and chemical properties, highlighting the uniqueness of This compound in various scientific and industrial contexts.

Properties

CAS No.

30075-29-7

Molecular Formula

C19H20N5O3+

Molecular Weight

366.4 g/mol

IUPAC Name

[8-[(4-amino-2-nitrophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium

InChI

InChI=1S/C19H19N5O3/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-16-8-6-13(20)10-17(16)23(26)27/h4-11H,1-3H3,(H2-,20,21,22,25)/p+1

InChI Key

ACJZSAIXKMKOEZ-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N)[N+](=O)[O-])O

Origin of Product

United States

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